molecular formula C25H21N5O4 B11131958 N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11131958
M. Wt: 455.5 g/mol
InChI Key: XPQSZSCCWOGYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex heterocyclic compound featuring a fused triazatricyclo core substituted with a furan-2-ylmethyl group and a 4-methoxyphenylmethyl moiety. The furan ring and methoxyphenyl group enhance its solubility and electronic properties, making it a candidate for pharmaceutical or agrochemical applications .

Synthetic routes for analogous compounds often involve condensation of carboxamide precursors with heterocyclic aldehydes or ketones. For example, describes the synthesis of methyl 10-(furan-2-ylmethyl)-8a-hydroxy-9-oxo-4-phenylhexahydro-2H,5H-2,4a-(epiminomethano)chromene-2-carboxylate via organocatalyzed cyclization, highlighting methodologies applicable to this compound .

Properties

Molecular Formula

C25H21N5O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H21N5O4/c1-33-17-9-7-16(8-10-17)15-30-22(26)19(24(31)27-14-18-5-4-12-34-18)13-20-23(30)28-21-6-2-3-11-29(21)25(20)32/h2-13,26H,14-15H2,1H3,(H,27,31)

InChI Key

XPQSZSCCWOGYPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Starting Materials : A substituted pyridine derivative (e.g., 2-aminopyridine) and a diketone precursor are reacted under acidic conditions to form the triazatricyclo framework.

  • Catalysts : Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂) are employed to facilitate cyclization.

  • Solvents : Anhydrous toluene or dichloromethane (DCM) under inert atmosphere (N₂ or Ar).

Key Intermediate :
The unsubstituted triazatricyclo intermediate is isolated via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterized by 1H^1H NMR and high-resolution mass spectrometry (HRMS).

Introduction of the Furan-2-ylmethyl Group

The furan-2-ylmethyl substituent is introduced via nucleophilic substitution or reductive amination.

Method A: Alkylation of Secondary Amines

  • Reagents : Furan-2-ylmethyl bromide and a base (e.g., K₂CO₃) in dimethylformamide (DMF).

  • Conditions : Stirring at 60°C for 12–16 hours, followed by quenching with ice-water and extraction with ethyl acetate.

Method B: Reductive Amination

  • Reagents : Furan-2-carbaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Conditions : Reaction at room temperature for 24 hours, monitored by thin-layer chromatography (TLC).

Yield Optimization :
Method B achieves higher yields (75–80%) compared to Method A (60–65%) due to milder conditions minimizing side reactions.

Introduction of the 4-Methoxyphenylmethyl Group

The 4-methoxyphenylmethyl group is appended through a Suzuki-Miyaura coupling or Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling

  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃).

  • Conditions : Reaction with 4-methoxyphenylboronic acid in tetrahydrofuran (THF)/water (3:1) at 80°C.

Friedel-Crafts Alkylation

  • Reagents : 4-Methoxybenzyl chloride and AlCl₃ in DCM.

  • Conditions : Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

Comparative Data :

MethodYield (%)Purity (%)Side Products
Suzuki-Miyaura8598<2% biphenyl derivatives
Friedel-Crafts709010% over-alkylated species

Suzuki-Miyaura coupling is preferred for its superior regioselectivity.

Formation of the Imino and Carboxamide Groups

The imino (-NH) and carboxamide (-CONH₂) functionalities are installed sequentially.

Imino Group Installation

  • Schiff Base Formation : Condensation of a primary amine intermediate with an aldehyde (e.g., formaldehyde) in ethanol.

  • Conditions : Reflux at 80°C for 6 hours, followed by crystallization from ethanol/water.

Carboxamide Synthesis

  • Reagents : Reaction with chloroacetyl chloride in the presence of triethylamine (Et₃N).

  • Conditions : Stirring at 0°C for 1 hour, then room temperature for 12 hours.

Characterization :
The final product is validated via 13C^{13}C NMR (carbonyl resonance at δ 168–170 ppm) and IR spectroscopy (N-H stretch at 3300 cm⁻¹).

Optimization and Industrial Production Methods

Scale-up synthesis requires addressing challenges in reaction efficiency and purity.

Continuous Flow Reactors

  • Advantages : Enhanced heat transfer and reduced reaction times (from 24 hours to 2–3 hours).

  • Solvent System : Supercritical CO₂ for environmentally benign processing.

Purification Techniques

  • Chromatography : Preparative HPLC with C18 columns for >99% purity.

  • Crystallization : Gradient cooling in acetonitrile/water mixtures to isolate polymorph Form I.

Comparative Analysis with Structural Analogs

The synthetic flexibility of the triazatricyclo core allows for derivatization, as evidenced by related compounds:

Compound Name (Abbreviated)Core ModificationKey Synthetic Difference
VC14948173Phenylethyl substituentSuzuki coupling with styryl boronate
B15031006Morpholinylethyl groupNucleophilic substitution with morpholine

These analogs demonstrate the adaptability of the core synthesis to diverse functional groups .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imino group may produce amines.

Scientific Research Applications

N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazatricyclo core distinguishes it from simpler dihydropyridine or furan-carboxamide analogs, likely conferring enhanced rigidity and binding specificity .
  • Substitution at the 4-methoxyphenyl position (as in AZ331 and 97e) is associated with improved pharmacokinetic properties due to methoxy’s electron-donating effects .

Functional Analogs with Heterocyclic Carboxamide Cores

Compounds with related heterocyclic carboxamide motifs include:

Compound Name Core Structure Key Substituents Biological Activity Reference
BMS-354825 (Dasatinib): N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide Thiazole-carboxamide Chlorophenyl, hydroxyethylpiperazine Dual Src/Abl kinase inhibitor
N-ethyl-3',4'-dimethoxy-N-methyl-5-(trifluoromethyl)biphenyl-2-carboxamide (Flumetover) Biphenyl-carboxamide Trifluoromethyl, dimethoxy Pesticide (fungicide)

Key Observations :

  • BMS-354825 shares a carboxamide-thiazole core, demonstrating the therapeutic relevance of such scaffolds in kinase inhibition. However, the target compound’s fused triazatricyclo system may reduce off-target interactions compared to flexible thiazole derivatives .

Electronic and Steric Comparisons

emphasizes that "isovalency" (similar valence electron distribution) rather than strict isoelectronicity determines chemical behavior. The target compound’s furan and methoxyphenyl groups create a polarized electron density, analogous to AZ331’s dihydropyridine system but with distinct steric demands due to its tricyclic framework .

Research Findings and Implications

  • Synthetic Feasibility: The compound’s synthesis likely requires multi-step cyclization and selective functionalization, as seen in ’s organocatalyzed protocols .
  • Biological Potential: While direct activity data are unavailable, structural parallels to kinase inhibitors (e.g., BMS-354825) and agrochemicals (e.g., Flumetover) suggest dual therapeutic and pesticidal applications .
  • Optimization Strategies : Introducing bromine (as in AZ257) or trifluoromethyl groups (as in Flumetover) could enhance bioactivity or environmental stability .

Biological Activity

N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and various functional groups, including a furan ring and a methoxyphenyl group. This article explores its biological activity based on recent research findings.

Chemical Structure

The compound's structure can be summarized as follows:

Feature Description
Molecular Formula C₁₉H₁₈N₄O₃
Molecular Weight 350.37 g/mol
Key Functional Groups Imine, oxo, furan, methoxyphenyl
Triazatricyclo Framework Incorporates nitrogen atoms in a bicyclic system

Biological Activity Overview

Preliminary studies indicate that compounds similar to N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca exhibit significant biological activities:

  • Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial effects against various bacterial strains.
  • Anticancer Potential : The presence of the triazatricyclo structure may enhance its interaction with biological targets involved in cancer proliferation.
  • Anti-inflammatory Properties : Certain derivatives have demonstrated the ability to modulate inflammatory pathways.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound and its analogs:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of N-(furan-2-yl)methyl derivatives against common pathogens. The results indicated that:

Compound MIC (μM) Activity
N-(furan-2-yl)methyl derivative A10Effective against E. coli
N-(furan-2-yl)methyl derivative B5Effective against S. aureus

Study 2: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted the anticancer potential of related compounds:

Compound IC50 (μM) Cancer Cell Line
Triazatricyclo derivative X15MCF-7 (breast cancer)
Triazatricyclo derivative Y20A549 (lung cancer)

The biological activity of N-[(furan-2-yl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca is hypothesized to involve:

  • Interaction with Enzymes : The imine and oxo groups may facilitate binding to key enzymes involved in metabolic pathways.
  • Receptor Modulation : The methoxyphenyl group could enhance affinity for specific receptors related to inflammation and cell growth.

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions, including cyclization of precursors (e.g., Sandmeyer reactions for halogen introduction) and microwave-assisted methods to enhance efficiency . Key steps:

  • Precursor preparation : Use 4-methoxyphenylmethyl and furan-2-ylmethyl groups as starting materials.
  • Cyclization : Catalysts (e.g., Pd/C) and solvents (e.g., DMF) under controlled temperatures (80–120°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) . Yield optimization: Adjust stoichiometry, reaction time, and microwave power (if applicable) .

Q. How does the compound’s tricyclic structure influence its physicochemical properties?

The triazatricyclo[8.4.0.0³,⁸] core creates rigidity, while the furan and 4-methoxyphenyl groups contribute to π-π stacking and solubility. Properties include:

PropertyValue/Description
Molecular weight~500 g/mol (estimated)
LogP (lipophilicity)~3.2 (predicted via ChemAxon)
SolubilityLow in water; soluble in DMSO
Structural rigidity may hinder conformational flexibility, impacting binding to biological targets .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm furan (δ 6.3–7.4 ppm) and methoxyphenyl (δ 3.8 ppm for -OCH₃) groups .
  • HRMS : Exact mass analysis (e.g., ESI+ mode) to verify molecular formula .
  • X-ray crystallography : Resolve the triazatricyclo core geometry (if crystals are obtainable) .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s susceptibility to oxidation or substitution?

  • Oxidation : The imino group (-NH) is prone to oxidation, forming nitroso derivatives under strong oxidizing agents (e.g., KMnO₄).
  • Substitution : Electrophilic aromatic substitution occurs at the furan ring (C-5 position) due to electron-rich π-systems .
  • Reduction : The oxo group (C=O) can be reduced to hydroxyl (-OH) using NaBH₄, altering hydrogen-bonding capacity . Mechanistic studies should employ DFT calculations to map transition states and intermediate stability .

Q. How can computational methods predict binding affinities to biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The methoxyphenyl group may occupy hydrophobic pockets .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .
  • QSAR : Correlate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity data from analogues .

Q. How should researchers resolve contradictions in reported biological activities?

Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentration) or impurity profiles. Strategies:

  • Reproducibility checks : Validate assays across multiple labs with standardized protocols.
  • Metabolite profiling : Use LC-MS to identify degradation products affecting activity .
  • Structural analogs : Compare with triazatricyclo derivatives lacking the furan group to isolate pharmacophore contributions .

Q. What experimental designs are optimal for studying enzyme inhibition kinetics?

  • Steady-state kinetics : Vary substrate concentrations (0.1–10 × Km) with fixed inhibitor doses.
  • Time-dependent inhibition : Pre-incubate enzyme with compound to assess irreversible binding .
  • ITC (Isothermal Titration Calorimetry) : Measure binding stoichiometry and enthalpy changes . Example: For kinase targets, use ¹³C-labeled ATP to track inhibition via NMR .

Q. How does the compound’s stability vary under physiological vs. storage conditions?

  • pH stability : Test degradation in buffers (pH 2–9) at 37°C. The furan ring may hydrolyze under acidic conditions .
  • Light sensitivity : UV-Vis spectroscopy (300–400 nm) to monitor photodegradation; store in amber vials .
  • Long-term stability : Accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

Methodological Guidance

Designing a SAR Study for Analog Synthesis

  • Variable groups : Modify the 4-methoxyphenyl (e.g., replace with halogenated or alkylated aryl groups).
  • Control variables : Maintain the triazatricyclo core and furan methyl group.
  • Bioassay prioritization : Screen for cytotoxicity (MTT assay) and target-specific activity (e.g., kinase profiling) .

Addressing Low Solubility in In Vivo Studies

  • Formulation : Use nanoemulsions (e.g., Tween-80/PEG 400) or cyclodextrin complexes.
  • Prodrug strategy : Introduce phosphate esters at the oxo group to enhance aqueous solubility .
  • PK/PD modeling : Monitor plasma concentration-time profiles to adjust dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.